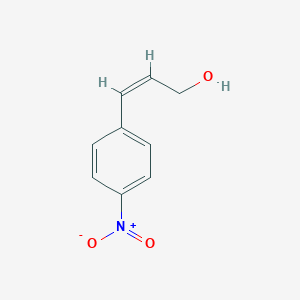![molecular formula C6H3ClN2S B015048 4-Chlorothieno[2,3-d]pyrimidine CAS No. 14080-59-2](/img/structure/B15048.png)
4-Chlorothieno[2,3-d]pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-chlorothieno[2,3-d]pyrimidine involves several steps starting from readily available chemicals. A notable method involves the dropwise addition of 2-chloroacrylonitrile to a solution of ethyl mercaptoacetate and sodium ethoxide in ethanol, leading to a ring-closure reaction that yields 3-aminothiophene-2-barboxylate. This intermediate undergoes further ring-closure reactions and chlorination to produce 4-chlorothieno[2,3-d]pyrimidine (Cai Dejiao, 2011). Another approach involves the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines with phosphoryl chloride, leading to the formation of 4-chlorothieno[2,3-d]pyrimidines, which can further undergo nucleophilic substitution with various amines to yield a series of derivatives (S. Konno et al., 1989).
Molecular Structure Analysis
The molecular structure of 4-chlorothieno[2,3-d]pyrimidine derivatives has been extensively studied, revealing a planar conformation that is crucial for their biological activity. The structure is characterized by X-ray diffraction, density functional theory (DFT), and various spectroscopic methods, providing insights into the electronic configuration and reactivity of these compounds. Notably, the molecular electrostatic potential surface map investigated with theoretical calculations at the B3LYP/6-311+G(d,p) levels offers valuable information on the chemical behavior of these molecules (Pei Huang et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Research Applications : 4-Chlorothieno[3,2-d]pyrimidine is valuable in synthesizing heterocyclic ring systems, offering a simple and safe post-treatment process (Cai, 2011).
Therapeutic Applications : Derivatives such as 4-(phenylamino)thieno[3,2-d]pyrimidine have potential therapeutic uses in treating psychosis, memory impairment, and drug abuse (Song, 2007). Furthermore, some derivatives exhibit antifungal activity against Piricularia oryzae, offering potential preventive effects on rice blast, sheath blight, and cucumber powdery mildew (Konno et al., 1989). Additionally, they have shown broad bioactivities, including antitumor properties, suggesting use in cancer chemotherapeutic drugs (Kaliraj & Kathiravan, 2020).
Antibacterial and Antifungal Activity : 4-Chlorothieno[2,3-d]pyrimidine derivatives have been shown to possess antibacterial and antifungal activities. They display promising activity compared to traditional drugs like ampicillin and griseofulvin (Kanawade, Toche, & Rajani, 2013), and exhibit comparable antibacterial activity to amicacin against various gram-positive and gram-negative bacteria (Prasad & Kishore, 2007).
Radioprotective and Antitumor Activities : Novel thieno[2,3-d]pyrimidine derivatives have been identified with promising radioprotective and antitumor activities (Alqasoumi et al., 2009).
Potential as Lipophilic Antifolates : Synthesized 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines have potential as lipophilic antifolates (Dailide & Tumkevičius, 2022).
Role in Anticancer Agents : 4-Chlorothieno[3,2-d]pyrimidine derivatives containing a piperazine unit are synthesized as potential anti-cancer agents, based on the structure of protein tyrosine kinase inhibitors (Min, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCRUBBNZGVREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353073 | |
| Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothieno[2,3-d]pyrimidine | |
CAS RN |
14080-59-2 | |
| Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

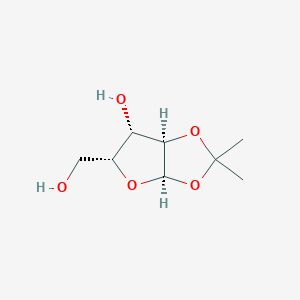

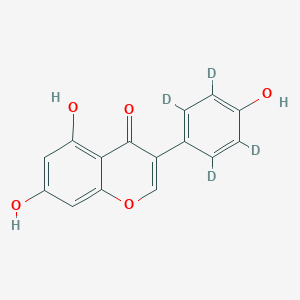
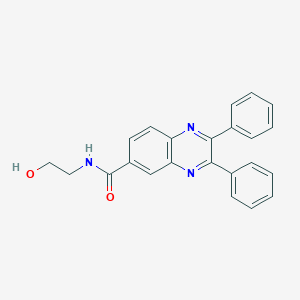

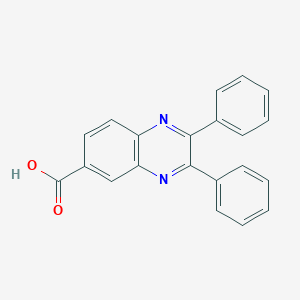
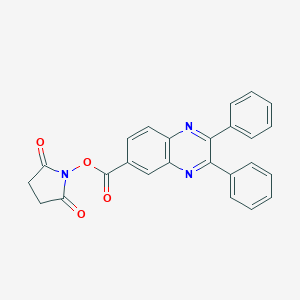
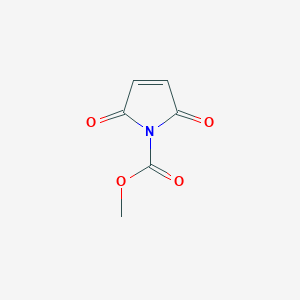
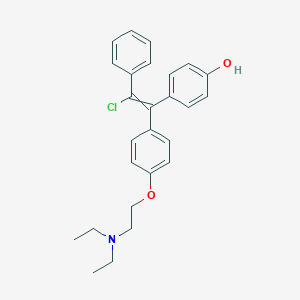

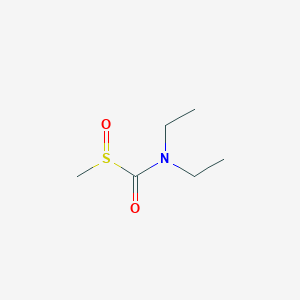

![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)
